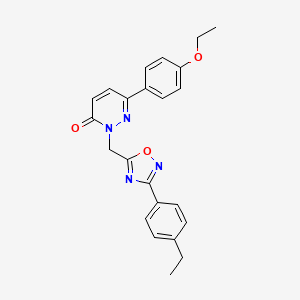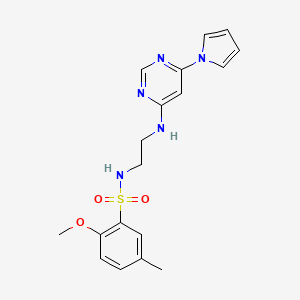
methyl 1-(3-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound has been identified as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of methyl 1-(3-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and pathways that are involved in inflammation and cancer cell growth. Specifically, it has been shown to inhibit the activity of COX-2 and MMP-9, which are enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and inhibit tumor growth. It has also been shown to have a low toxicity profile, which makes it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of methyl 1-(3-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is its low toxicity profile. This makes it a safe compound to use in lab experiments. Additionally, it has demonstrated efficacy in inhibiting the growth of cancer cells and reducing inflammation, which makes it a promising candidate for further development. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the research and development of methyl 1-(3-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action and identify other pathways and enzymes that it may target. Another direction is to optimize the synthesis method to make it more efficient and cost-effective. Additionally, it will be important to conduct further preclinical studies to determine its efficacy and safety in different disease models. Finally, clinical trials will be necessary to evaluate its potential as a therapeutic agent for the treatment of cancer and inflammation.
合成法
The synthesis of methyl 1-(3-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex process that involves multiple steps. The synthesis starts with the reaction of 3-fluorobenzyl bromide with pyrrolidine to form 3-fluorobenzylpyrrolidine. This intermediate is then reacted with methyl 4-chloro-3-nitropyrazole-5-carboxylate to form the desired product. The final product is obtained by the reduction of the nitro group using palladium on carbon.
科学的研究の応用
Methyl 1-(3-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. It has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. Additionally, it has demonstrated efficacy in inhibiting the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
methyl 1-[(3-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-24-16(21)14-11-19(10-12-5-4-6-13(17)9-12)18-15(14)25(22,23)20-7-2-3-8-20/h4-6,9,11H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNAPBOUVACVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-Cyanocyclopropyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2900373.png)

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2900375.png)
![{2-[5-(4-Methoxyphenyl)-1-(methylsulfonyl)(2-pyrazolin-3-yl)]phenyl}(methylsul fonyl)amine](/img/structure/B2900376.png)
![2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B2900378.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2900380.png)


![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2900386.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2900387.png)
![4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2900390.png)